4-(3,4-Dichlorophenyl)butan-2-amine
Descripción
4-(3,4-Dichlorophenyl)butan-2-amine is a halogenated secondary amine featuring a butan-2-amine backbone substituted with a 3,4-dichlorophenyl group.
Propiedades
Fórmula molecular |
C10H13Cl2N |
|---|---|
Peso molecular |
218.12 g/mol |
Nombre IUPAC |
4-(3,4-dichlorophenyl)butan-2-amine |
InChI |
InChI=1S/C10H13Cl2N/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-7H,2-3,13H2,1H3 |
Clave InChI |
IQZDJBWWLXAEBY-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC(=C(C=C1)Cl)Cl)N |
Origen del producto |
United States |
Comparación Con Compuestos Similares
BD 1008 and BD 1047
Structural Features :
- BD 1008 : N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide
- BD 1047: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide
Key Differences :
- Both compounds share the 3,4-dichlorophenyl group but feature ethylamine backbones with distinct substituents: BD 1008 has a pyrrolidinyl group (a cyclic amine), while BD 1047 includes a dimethylamino group.
Pharmacological Implications :
- BD 1008 and BD 1047 are established σ-receptor ligands, with BD 1008 showing higher affinity for σ-1 receptors. The butan-2-amine structure of the target compound may alter binding kinetics due to its longer carbon chain and secondary amine configuration.
Fluorinated Analogs (C10H7Cl2F5O and C10H8Cl2F5N)
Structural Features :
- C10H7Cl2F5O : 1-(3,4-Dichlorophenyl)-3,3,4,4,4-pentafluorobutan-2-ol
- C10H8Cl2F5N : 1-(3,4-Dichlorophenyl)-3,3,4,4,4-pentafluorobutyl-2-amine
Key Differences :
Pharmacological Implications :
- Fluorination typically enhances binding affinity and resistance to oxidative metabolism. However, the absence of fluorine in 4-(3,4-Dichlorophenyl)butan-2-amine may result in shorter half-life but improved synthetic accessibility.
Trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine
Structural Features :
- A naphthalenamine derivative with a tetrahydro ring system and N-methylation.
Key Differences :
- The fused bicyclic structure increases molecular complexity and steric bulk compared to the linear butan-2-amine backbone of the target compound.
Pharmacological Implications :
- This compound is patented for use in combination therapies targeting menopause and cognitive disorders, suggesting divergent therapeutic applications compared to simpler amines like 4-(3,4-Dichlorophenyl)butan-2-amine .
1-(4-Chlorophenyl)-2,3-dimethylbutan-2-amine
Structural Features :
- Molecular formula: C12H18ClN
- Features a single chlorine substituent and methyl groups on the butan-2-amine backbone.
Key Differences :
- Mono-chlorination vs. Methyl groups introduce steric hindrance, possibly altering binding kinetics .
Pharmacological Implications :
- The lower molecular weight (211.73 g/mol vs. ~232.12 g/mol for the target compound) and reduced halogenation may result in weaker σ-receptor interactions but improved solubility.
Data Table: Structural and Pharmacological Comparison
Research Findings and Implications
- Receptor Selectivity: The 3,4-dichlorophenyl group is a common motif in σ-receptor ligands. BD 1008 and BD 1047 demonstrate that minor changes in amine substituents (pyrrolidinyl vs. dimethylamino) significantly alter receptor subtype affinity .
- Halogenation Effects : Fluorinated analogs () highlight trade-offs between metabolic stability and synthetic complexity. The target compound’s dichlorophenyl group balances lipophilicity and synthetic feasibility.
- Therapeutic Applications : The naphthalenamine derivative () is used in combination therapies, whereas simpler amines like the target compound may prioritize receptor-specific modulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
